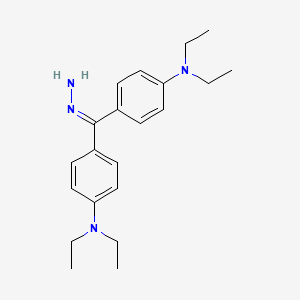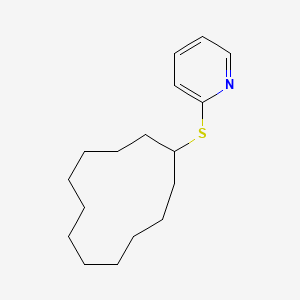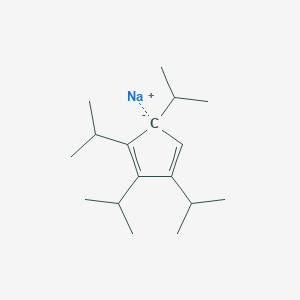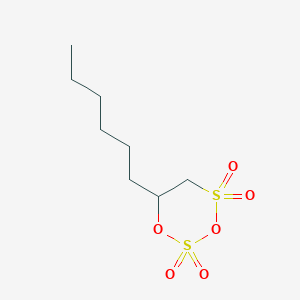
4,4'-(Hydrazinylidenemethylene)bis(N,N-diethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound’s structure includes two N,N-diethylaniline groups connected by a hydrazinylidenemethylene bridge, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) typically involves the reaction of N,N-diethylaniline with hydrazine derivatives under controlled conditions. One common method includes the condensation reaction between N,N-diethylaniline and hydrazine hydrate in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for halogenation.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) involves its ability to interact with various molecular targets through its reactive functional groups. The hydrazinylidenemethylene bridge allows for the formation of stable complexes with metals and other substrates, facilitating catalytic and binding processes. The compound’s aromatic rings can also participate in π-π interactions, enhancing its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but with dimethyl groups instead of diethyl groups.
4,4’-Methylenebis(2,6-diethylaniline): Contains additional ethyl groups on the aromatic rings.
Uniqueness
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) is unique due to its hydrazinylidenemethylene bridge, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
122010-64-4 |
|---|---|
Molekularformel |
C21H30N4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-[C-[4-(diethylamino)phenyl]carbonohydrazonoyl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H30N4/c1-5-24(6-2)19-13-9-17(10-14-19)21(23-22)18-11-15-20(16-12-18)25(7-3)8-4/h9-16H,5-8,22H2,1-4H3 |
InChI-Schlüssel |
FCBQGPZSKXSRKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)



![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)

